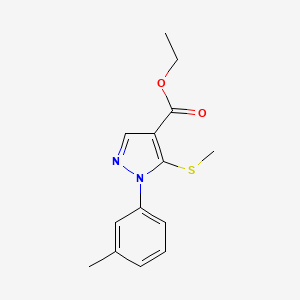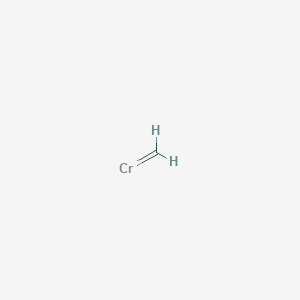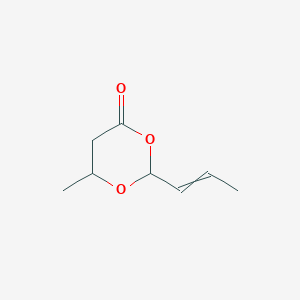![molecular formula C20H45N4O8P B14299129 Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid CAS No. 116418-66-7](/img/structure/B14299129.png)
Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid is a complex organic compound that belongs to the class of esters and phosphoric acid derivatives This compound is characterized by its intricate structure, which includes multiple amino and butoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid involves multiple steps, typically starting with the preparation of the ester component. The esterification process involves the reaction of a carboxylic acid with an alcohol, in this case, butanol, in the presence of an acid catalyst. The resulting ester is then subjected to further reactions to introduce the amino groups and the phosphoric acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale esterification followed by sequential amination and phosphorylation steps. The process would require precise control of reaction conditions, including temperature, pH, and the use of appropriate catalysts to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require controlled conditions, including specific temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying ester and phosphoric acid chemistry.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid involves its interaction with molecular targets through its amino and ester groups. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The compound may act as an inhibitor or activator of specific enzymes, depending on its binding affinity and the nature of the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl propanoate: A simpler ester with similar structural features but lacking the amino and phosphoric acid groups.
Phosphoric acid esters: Compounds with similar phosphoric acid moieties but different ester components.
Amino esters: Compounds with amino groups attached to ester structures.
Uniqueness
Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering versatility that simpler compounds may lack.
Propriétés
Numéro CAS |
116418-66-7 |
|---|---|
Formule moléculaire |
C20H45N4O8P |
Poids moléculaire |
500.6 g/mol |
Nom IUPAC |
butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid |
InChI |
InChI=1S/C20H42N4O4.H3O4P/c1-3-5-17-27-19(25)7-9-21-11-13-23-15-16-24-14-12-22-10-8-20(26)28-18-6-4-2;1-5(2,3)4/h21-24H,3-18H2,1-2H3;(H3,1,2,3,4) |
Clé InChI |
BNKSNABLEVMMFN-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CCNCCNCCNCCNCCC(=O)OCCCC.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



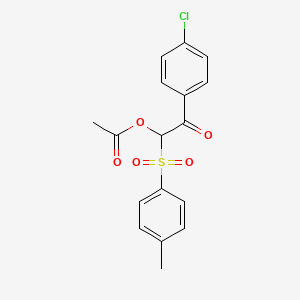


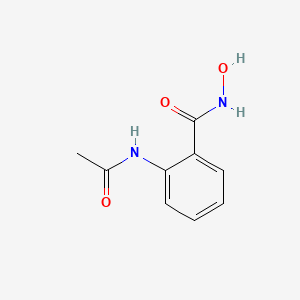
![{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid](/img/structure/B14299073.png)
![7,14-Dimethylbenzo[m]tetraphen-3-ol](/img/structure/B14299076.png)
![2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14299079.png)
